molecular formula C18H12FNO3 B12713922 4-(1-((4-Fluorophenyl)imino)ethyl)-5-phenyl-2,3-furandione CAS No. 88556-39-2

4-(1-((4-Fluorophenyl)imino)ethyl)-5-phenyl-2,3-furandione

Cat. No.: B12713922
CAS No.: 88556-39-2
M. Wt: 309.3 g/mol
InChI Key: FESUZLSDIVRKEH-UHFFFAOYSA-N
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Description

4-(1-((4-Fluorophenyl)imino)ethyl)-5-phenyl-2,3-furandione is a complex organic compound that features a furan ring substituted with a fluorophenyl imino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((4-Fluorophenyl)imino)ethyl)-5-phenyl-2,3-furandione typically involves the reaction of 4-fluoroaniline with p-hydroxybenzaldehyde in the presence of isopropanol as a solvent. The mixture is heated to 50°C and agitated to ensure all materials are in solution. The reaction is exothermic and requires careful addition of the reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-((4-Fluorophenyl)imino)ethyl)-5-phenyl-2,3-furandione can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the imino group to an amine.

    Substitution: This reaction can replace one of the substituents on the furan ring with another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

4-(1-((4-Fluorophenyl)imino)ethyl)-5-phenyl-2,3-furandione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-((4-Fluorophenyl)imino)ethyl)-5-phenyl-2,3-furandione involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the fluorophenyl and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-((4-Fluorophenyl)imino)ethyl)-5-phenyl-2,3-furandione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl imino group, in particular, is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

CAS No.

88556-39-2

Molecular Formula

C18H12FNO3

Molecular Weight

309.3 g/mol

IUPAC Name

4-[N-(4-fluorophenyl)-C-methylcarbonimidoyl]-5-phenylfuran-2,3-dione

InChI

InChI=1S/C18H12FNO3/c1-11(20-14-9-7-13(19)8-10-14)15-16(21)18(22)23-17(15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

FESUZLSDIVRKEH-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)F)C2=C(OC(=O)C2=O)C3=CC=CC=C3

Origin of Product

United States

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